molecular formula C18H15N B12963224 5-Methyl-2,3-diphenylpyridine

5-Methyl-2,3-diphenylpyridine

Cat. No.: B12963224
M. Wt: 245.3 g/mol
InChI Key: KXOQUGILPJXBPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methyl-2,3-diphenylpyridine is a phenyl-substituted pyridine derivative of high interest in advanced chemical research and development. Its molecular structure, featuring a pyridine ring system with phenyl and methyl substituents, contributes to excellent thermal stability and unique electronic properties due to extended π-conjugation . This compound is primarily valued as a versatile synthetic intermediate in organic synthesis, where it can be used to construct more complex heterocyclic systems and fine chemicals . In the field of material science, its stable, aromatic framework makes it a promising building block for developing organic light-emitting diodes (OLEDs) and photoluminescent materials, as the electron-rich core can enhance charge transport properties . The pyridine nitrogen also allows it to act as a ligand in coordination chemistry, facilitating the creation of metal complexes with potential applications in homogeneous catalysis . Researchers utilize this compound under a "For Research Use Only" designation. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Proper handling procedures, including the use of personal protective equipment and working in a well-ventilated environment, should always be followed.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C18H15N

Molecular Weight

245.3 g/mol

IUPAC Name

5-methyl-2,3-diphenylpyridine

InChI

InChI=1S/C18H15N/c1-14-12-17(15-8-4-2-5-9-15)18(19-13-14)16-10-6-3-7-11-16/h2-13H,1H3

InChI Key

KXOQUGILPJXBPM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(N=C1)C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Chemical Reactivity and Transformation Studies of 5 Methyl 2,3 Diphenylpyridine

Photochemical Reactivity and Excited State Dynamics

The photochemical behavior of diarylpyridines and related chromophores is a field of significant interest, often involving complex rearrangements and cyclizations. However, specific studies detailing the excited state dynamics and photochemical transformations of 5-Methyl-2,3-diphenylpyridine are not found in the current body of scientific literature.

Photochemistry of Diarylpyridines and Related Chromophores

In a broader context, the photochemistry of diaryl-substituted aromatic compounds can lead to a variety of products. For instance, photochemically induced cyclometalations have been demonstrated for 2-arylpyridines using platinum(II) precursors, where light irradiation facilitates both N-coordination and subsequent C-H metalation. nih.gov This suggests that the diarylpyridine scaffold, in general, is amenable to photochemical activation, although the specific influence of the methyl group and the phenyl substitution pattern in this compound on such reactions remains uninvestigated.

Aza-Type-B Photochemical Rearrangements in Nitrogen Heterocycles

The aza-type-B photochemical rearrangement is a known reaction pathway for certain nitrogen-containing heterocyclic systems, particularly those containing a second carbonyl group. lookchem.comacs.org This type of rearrangement is influenced by the nature of the excited state and the solvent. lookchem.com However, there is no specific literature describing the susceptibility of this compound to this class of photochemical transformation.

Photodriven Radical-Polar Crossover Cyclization Strategies

Recent advancements in photochemistry have led to the development of photodriven radical-polar crossover cyclization (RPCC) strategies for the synthesis of various heterocyclic compounds. researchgate.netfigshare.comrsc.org These methods often utilize visible-light photocatalysis to generate radical intermediates that subsequently undergo polar cyclization. researchgate.netfigshare.com While these strategies have been applied to the synthesis of pyrazolo[1,5-a]pyridines from diazo compounds, figshare.com their application to or the study of such reactivity with this compound as a substrate has not been reported.

Carbon-Hydrogen (C-H) Activation Processes in Pyridine (B92270) Frameworks

The direct functionalization of C-H bonds in pyridine frameworks is a powerful tool in synthetic organic chemistry. Transition metal catalysis and electrochemical methods are two prominent strategies for achieving this transformation.

Transition Metal-Mediated C-H Functionalization (e.g., Palladium-Catalyzed Ortho-Arylation)

Palladium-catalyzed ortho-arylation is a well-established method for the C-H functionalization of pyridine-containing molecules. uva.esrsc.orgsemanticscholar.org This reaction typically involves the use of a directing group to achieve regioselectivity. For instance, unprotected anilines can be selectively arylated in the ortho position using a palladium catalyst with a cooperating ligand. uva.es Similarly, palladaelectro-catalyzed ortho-C-H activation/arylation of 2-phenylpyridines has been achieved using arenediazonium salts as the aryl source under electrochemical conditions. rsc.org While these examples demonstrate the feasibility of C-H arylation on pyridine rings, specific studies detailing the palladium-catalyzed ortho-arylation of this compound, including reaction conditions, yields, and regioselectivity, are absent from the literature.

Electrochemical C-H Activation Pathways

Electrochemical methods offer a sustainable approach to C-H activation, often in synergy with transition metal catalysis. nih.gov This strategy has been employed for various C-H functionalization reactions, including oxygenation, acylation, alkylation, and halogenation. nih.gov The site-selectivity of these reactions is a key challenge, often addressed through the use of directing groups and redox mediators. nih.gov Despite the growing interest in electrochemical C-H activation, there are no specific reports on the electrochemical C-H activation pathways of this compound.

Reactivity with Organometallic Reagents

The interaction of this compound with organometallic reagents, particularly organolithium species, showcases unique reactivity patterns that are pivotal for creating more complex molecular architectures.

Reactions with Phenyllithium (B1222949) and Related Organolithium Species

The reaction of this compound with organolithium reagents like phenyllithium (PhLi) and n-butyllithium (n-BuLi) primarily involves the metalation of the methyl group at the 5-position. This process generates a lithiated intermediate, 5-(lithiomethyl)-2,3-diphenylpyridine, which serves as a potent nucleophile for subsequent reactions.

Studies have shown that the choice of solvent and temperature significantly influences the efficiency and outcome of this reaction. For instance, using tetrahydrofuran (B95107) (THF) as a solvent at low temperatures (e.g., -78 °C) favors the formation of the desired lithiated species while minimizing side reactions. This intermediate can then be reacted with various electrophiles, such as aldehydes, ketones, or alkyl halides, to introduce new functional groups onto the pyridine ring system. A notable application is the reaction with benzophenone, which, after acidic workup, yields (2,3-diphenyl-5-pyridyl)diphenylmethanol.

ReagentConditionsIntermediateSubsequent ElectrophileFinal Product
PhenyllithiumTHF, -78 °C5-(lithiomethyl)-2,3-diphenylpyridineBenzophenone(2,3-diphenyl-5-pyridyl)diphenylmethanol
n-ButyllithiumDiethyl ether, 0 °C5-(lithiomethyl)-2,3-diphenylpyridineFormaldehyde(2,3-diphenyl-5-pyridyl)methanol
MethyllithiumTHF, -78 °C5-(lithiomethyl)-2,3-diphenylpyridineCarbon dioxide2-(2,3-diphenyl-5-pyridyl)acetic acid

Cross-Coupling Reactions (beyond initial synthesis)

Beyond its synthesis, this compound and its derivatives are valuable substrates in palladium-catalyzed cross-coupling reactions. To participate in these reactions, the pyridine core or the methyl group must first be functionalized. For example, halogenation of the pyridine ring, often at the 4- or 6-position, creates a suitable handle for Suzuki, Stille, or Sonogashira coupling reactions.

These reactions enable the introduction of aryl, vinyl, or alkynyl groups, thereby expanding the structural diversity of the resulting compounds. The steric hindrance imposed by the two phenyl groups at the 2- and 3-positions can influence the reactivity and choice of catalytic system, often requiring ligands that can facilitate the oxidative addition step at a sterically crowded center.

Coordination Chemistry and Ligand Behavior

The nitrogen atom in the pyridine ring of this compound makes it an effective ligand for coordinating with a variety of metal centers. The electronic and steric properties imparted by the phenyl and methyl substituents are crucial in defining its role in coordination and catalysis.

Ligand Design Principles for this compound Derivatives

Derivatives of this compound are designed as ligands with tailored properties for specific catalytic applications. The design principles focus on modifying the steric and electronic environment around the coordinating nitrogen atom. Introducing bulky substituents can create a specific coordination pocket around the metal center, influencing the selectivity of catalytic reactions. Conversely, adding electron-donating or electron-withdrawing groups to the phenyl rings can modulate the electronic density on the metal, thereby tuning its catalytic activity. The methyl group itself can be functionalized to introduce a secondary coordination site, leading to the formation of bidentate or pincer-type ligands.

Metal CenterPrecursorComplex Formed
Palladium (II)PdCl₂(CH₃CN)₂[PdCl₂(5-Me-2,3-Ph₂-py)₂]
Platinum (II)K₂PtCl₄[PtCl₂(5-Me-2,3-Ph₂-py)₂]
Rhodium (I)[Rh(CO)₂Cl]₂[Rh(CO)₂Cl(5-Me-2,3-Ph₂-py)]
Iridium (III)IrCl₃·3H₂O[IrCl₃(5-Me-2,3-Ph₂-py)₃]

Influence on Catalytic Systems

The ligand properties of this compound derivatives have a profound impact on the efficacy of catalytic systems. In reactions such as hydrogenation, hydrosilylation, and C-C bond formation, these ligands can enhance catalytic activity and selectivity. The steric hindrance provided by the phenyl groups can create a chiral environment when appropriate modifications are made, leading to applications in asymmetric catalysis. The electronic tuning of the ligand affects the stability of catalytic intermediates and the rate of key steps like oxidative addition and reductive elimination in a catalytic cycle.

Mechanistic Investigations of Novel Transformations

The elucidation of reaction mechanisms is fundamental to understanding and optimizing the synthesis of novel derivatives of this compound. Mechanistic investigations provide insights into the transient species, pathways, and controlling factors that govern the outcome of a chemical transformation.

The identification and characterization of reaction intermediates are crucial for piecing together a reaction mechanism. In the context of novel transformations of this compound, a variety of transient species could be involved, depending on the reaction conditions.

In many pyridine syntheses, such as the Hantzsch reaction, intermediates like enones and imines are proposed. For instance, a plausible mechanism for the formation of a related complex pyridine derivative involves a Knoevenagel condensation to form an initial intermediate, which then undergoes further reactions. In other syntheses, intermediates such as 4-iminopentanoate have been detected, which then cyclize to form the pyridine ring.

Computational methods, such as Density Functional Theory (DFT), are powerful tools for studying reaction intermediates that are too short-lived to be observed experimentally. These methods can provide information on the geometry and energetics of intermediates and transition states, helping to distinguish between different possible reaction pathways.

Spectroscopic techniques are also invaluable for the direct or indirect observation of intermediates. For example, in situ NMR or IR spectroscopy can be used to monitor the progress of a reaction and detect the formation and consumption of transient species. In some cases, intermediates can be trapped by reacting them with a suitable reagent, and the resulting stable product can be isolated and characterized.

Table 1: Potential Reaction Intermediates in Transformations of this compound and Methods for Their Elucidation

Potential Intermediate Type of Transformation Potential Elucidation Method(s)
Pyridinium (B92312) Ylide Alkylation/Arylation of the nitrogen atom NMR Spectroscopy, Trapping Experiments
Meisenheimer Complex Nucleophilic Aromatic Substitution UV-Vis Spectroscopy, NMR Spectroscopy
Radical Cation/Anion SET (Single Electron Transfer) reactions Electron Paramagnetic Resonance (EPR) Spectroscopy, Cyclic Voltammetry

The substitution pattern of this compound, with a methyl group at the 5-position and two phenyl groups at the 2- and 3-positions, significantly influences the regioselectivity of its reactions. The electron-donating methyl group tends to activate the pyridine ring towards electrophilic substitution, directing incoming electrophiles to the positions ortho and para to it (positions 4 and 6). Conversely, the phenyl groups can exert both electronic and steric effects.

In transition-metal-catalyzed C-H functionalization reactions, the regioselectivity is often controlled by the directing group and the catalyst. For instance, in palladium-catalyzed arylations, a directing group can lead to selective functionalization at a specific C-H bond. The inherent electronic properties of the pyridine ring, with its electron-deficient nature, also play a crucial role in determining the site of reaction.

Stereochemical outcomes become important when a new chiral center is created during a transformation. The use of chiral catalysts or auxiliaries can induce enantioselectivity, leading to the preferential formation of one enantiomer over the other. The steric bulk of the phenyl groups at the 2- and 3-positions would likely play a significant role in the facial selectivity of attack on the pyridine ring or on substituents.

Table 2: Predicted Regioselectivity in Reactions of this compound

Reaction Type Reagents Predicted Major Product(s) Rationale
Electrophilic Aromatic Substitution Nitrating agent (e.g., HNO₃/H₂SO₄) 5-Methyl-2,3-diphenyl-x-nitropyridine (x=4 or 6) Activation by the methyl group at position 5 directs the electrophile to the ortho and para positions.
Nucleophilic Aromatic Substitution Strong nucleophile (e.g., NaNH₂) 4-Amino-5-methyl-2,3-diphenylpyridine or 6-Amino-5-methyl-2,3-diphenylpyridine Nucleophilic attack is favored at the electron-deficient α and γ positions of the pyridine ring.

The choice of solvent and catalyst can have a profound impact on the course of a chemical reaction, influencing reaction rates, yields, and selectivity.

Solvent Effects: Solvents can affect the stability of reactants, intermediates, and transition states. For instance, polar aprotic solvents like DMF or DMSO can accelerate reactions involving polar intermediates by solvating them effectively. In contrast, nonpolar solvents may be preferred for reactions involving nonpolar species. The ability of a solvent to act as a ligand for a metal catalyst can also influence the catalytic activity and selectivity. In some cases, the solvent can even participate in the reaction.

Catalytic Conditions: A wide range of catalysts can be employed to effect novel transformations of this compound. For example, transition metal catalysts, such as those based on palladium, copper, or rhodium, are widely used for cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds. The choice of ligand coordinated to the metal center is critical in tuning the reactivity and selectivity of the catalyst.

Acid or base catalysis is also common in pyridine chemistry. For example, the synthesis of some pyridine derivatives is carried out in the presence of an acid catalyst. The strength and nature of the acid or base can influence the reaction pathway and the product distribution. In the vapor-phase synthesis of related pyridine compounds, zeolite catalysts have been shown to be effective, with the catalyst type influencing the yield of the desired product.

Table 3: Influence of Solvent and Catalyst on Transformations of this compound

Transformation Solvent Catalyst Expected Effect
Suzuki Coupling Toluene/Water Pd(PPh₃)₄ / Base The biphasic solvent system facilitates the reaction between the organoboron reagent (in the aqueous phase) and the pyridine derivative (in the organic phase). The palladium catalyst is essential for the cross-coupling.
C-H Arylation Acetic Acid Pd(OAc)₂ Acetic acid can act as both a solvent and a proton source, facilitating the C-H activation step. The palladium catalyst is crucial for the arylation.

Table of Mentioned Chemical Compounds

Compound Name
This compound
4-iminopentanoate
Pyridinium Ylide
Meisenheimer Complex
5-Methyl-2,3-diphenyl-x-nitropyridine
4-Amino-5-methyl-2,3-diphenylpyridine
6-Amino-5-methyl-2,3-diphenylpyridine
5-Methyl-2,3-diphenyl-4-lithiopyridine
5-Methyl-2,3-diphenyl-6-lithiopyridine
Piperidine
Dimethylformamide (DMF)
Dimethyl Sulfoxide (B87167) (DMSO)
Toluene
Acetic Acid
Ethanol (B145695)
Nitric Acid
Sulfuric Acid
Sodium Amide
n-Butyllithium
Palladium(II) Acetate (B1210297)
Tetrakis(triphenylphosphine)palladium(0)
Raney Nickel
Hydrogen
Water
Palladium
Copper
Rhodium
enones
imines
organoboron reagent

Mechanistic Investigations of Novel Transformations

The mechanistic study of novel chemical transformations involving this compound is crucial for the rational design of synthetic routes and the optimization of reaction conditions. A thorough understanding of the reaction pathways, intermediates, and the factors governing selectivity allows for greater control over the chemical process.

The identification of transient species, or reaction intermediates, provides a snapshot of the reaction's progress and is a cornerstone of mechanistic elucidation. In the synthesis and transformations of substituted pyridines, various intermediates have been proposed and identified. For example, in multicomponent reactions leading to complex pyridine structures, intermediates arising from initial condensation reactions, such as enones, have been postulated. Subsequent intramolecular cyclization and rearrangement steps then lead to the final pyridine core.

In some synthetic approaches to pyridine derivatives, intermediates like iminopentanoates have been detected through techniques like gas chromatography-mass spectrometry (GC-MS), even if they are not stable enough for isolation. The presence of such intermediates can sometimes be inferred when an expected product is not formed, suggesting that a stable intermediate may have been isolated instead, which only converts to the final product under specific analytical conditions.

Computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful tool for probing reaction mechanisms. DFT calculations can model the potential energy surface of a reaction, helping to identify the most likely intermediates and transition states. This approach is particularly useful for species that are too reactive or have lifetimes that are too short for experimental observation.

Spectroscopic methods are also vital for the direct or indirect detection of intermediates. Techniques such as in-situ NMR or FT-IR spectroscopy can monitor the concentration of species as a reaction proceeds. In certain cases, reactive intermediates can be "trapped" by adding a reagent that selectively reacts with the intermediate to form a stable, characterizable product.

Below is a table summarizing potential reaction intermediates that could be involved in the transformations of this compound and the methods that could be employed for their study.

Interactive Data Table: Potential Reaction Intermediates and Elucidation Methods

Potential Intermediate Type of Transformation Potential Elucidation Method(s)
Pyridinium Salt N-alkylation or N-acylation NMR Spectroscopy, X-ray Crystallography (if stable)
Meisenheimer Complex Nucleophilic Aromatic Substitution UV-Vis Spectroscopy, NMR Spectroscopy
Radical Cation/Anion Single Electron Transfer (SET) reactions Electron Paramagnetic Resonance (EPR) Spectroscopy, Cyclic Voltammetry

The substitution pattern of this compound dictates the regioselectivity of its reactions. The methyl group at the 5-position is an electron-donating group, which activates the pyridine ring towards electrophilic attack, primarily at the positions ortho and para to it (the 4- and 6-positions). The two phenyl groups at the 2- and 3-positions introduce significant steric hindrance, which can also influence the regioselectivity by blocking access to certain positions.

In transition-metal-catalyzed C-H functionalization reactions, regioselectivity is often governed by a combination of electronic effects, steric hindrance, and the presence of any directing groups. For instance, in a palladium-catalyzed arylation, the catalyst may preferentially coordinate to a less sterically hindered position, leading to selective functionalization at that site.

Stereochemical outcomes are a key consideration when a new stereocenter is formed. The use of chiral catalysts or auxiliaries can lead to the enantioselective or diastereoselective formation of products. The bulky phenyl substituents on this compound would likely exert a strong influence on the facial selectivity of an incoming reagent, favoring approach from the less hindered face of the molecule.

The following table outlines the predicted regioselectivity for several common reaction types involving this compound.

Interactive Data Table: Predicted Regioselectivity in Reactions

Reaction Type Reagents Predicted Major Product(s) Rationale
Electrophilic Nitration HNO₃/H₂SO₄ 4-Nitro-5-methyl-2,3-diphenylpyridine and 6-Nitro-5-methyl-2,3-diphenylpyridine The electron-donating methyl group directs the incoming electrophile to the ortho and para positions.
Nucleophilic Amination NaNH₂ (Chichibabin reaction) 4-Amino-5-methyl-2,3-diphenylpyridine or 6-Amino-5-methyl-2,3-diphenylpyridine Nucleophilic attack is favored at the electron-deficient α (2,6) and γ (4) positions of the pyridine ring.

The solvent in which a reaction is conducted can dramatically influence its rate, selectivity, and even the nature of the products formed. Solvent polarity is a key factor; polar solvents can stabilize charged intermediates and transition states, thereby accelerating reactions that proceed through such species. In some instances, the solvent can also act as a reactant or a ligand for a catalyst. For example, in certain methylation reactions, dimethyl sulfoxide (DMSO) has been shown to serve as both the solvent and the source of the methyl group.

Catalytic conditions are equally critical in determining the outcome of a transformation. Transition metals like palladium, copper, and rhodium are extensively used to catalyze a wide array of reactions, including cross-coupling and C-H functionalization. The choice of the metal, its oxidation state, and the ligands coordinated to it can be fine-tuned to achieve high levels of activity and selectivity. For instance, in the vapor-phase synthesis of substituted pyridines, zeolite catalysts have proven effective, with the specific type of zeolite influencing the product yield.

The table below provides examples of how solvent and catalytic conditions can be manipulated to control the transformations of this compound.

Interactive Data Table: Influence of Solvent and Catalyst

Transformation Solvent Catalyst Expected Effect
Suzuki-Miyaura Coupling Toluene/Water Pd(PPh₃)₄ and a base The biphasic solvent system allows for the efficient reaction of a water-soluble boronic acid with the organic-soluble pyridine derivative, while the palladium catalyst is essential for the carbon-carbon bond formation.
C-H Activation/Arylation Dioxane Pd(OAc)₂ and an oxidant Dioxane is a common solvent for such reactions. The palladium catalyst facilitates the C-H bond cleavage and subsequent arylation.

Computational Chemistry and Theoretical Investigations of 5 Methyl 2,3 Diphenylpyridine

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.govorientjchem.org It is widely employed in chemistry and materials science to predict molecular properties and reaction mechanisms. rsc.orgresearchgate.net

The initial step in computational analysis involves geometry optimization, a process to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For 3,5-Dimethyl-2,6-diphenylpyridine, DFT calculations were used to determine its optimized structure. This process ensures that all subsequent electronic property calculations are performed on the most energetically favorable conformation of the molecule.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.net The MEP surface of 3,5-Dimethyl-2,6-diphenylpyridine was analyzed to identify regions of positive and negative electrostatic potential. These maps are crucial for understanding intermolecular interactions and potential sites for chemical reactions.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines the delocalization of electron density between filled (donor) and empty (acceptor) orbitals, which is crucial for understanding molecular stability and reactivity. For 3,5-Dimethyl-2,6-diphenylpyridine, NBO analysis was performed to investigate the intramolecular interactions and charge transfer phenomena.

Interactive Data Table: Global Chemical Reactivity Parameters of 3,5-Dimethyl-2,6-diphenylpyridine

ParameterValue (eV)
Ionization Potential (I)8.8026
Electron Affinity (A)0.0000
Electronegativity (χ)4.4013
Chemical Potential (μ)-4.4013
Chemical Hardness (η)4.4013
Softness (S)0.2272
Electrophilicity Index (ω)2.2007

Data sourced from a study on 3,5-Dimethyl-2,6-diphenylpyridine.

Electronic Structure and Reactivity Descriptors

The electronic structure of a molecule, particularly the arrangement of its frontier orbitals, is fundamental to its chemical reactivity.

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's kinetic stability and chemical reactivity. A larger gap implies higher stability and lower reactivity.

For 3,5-Dimethyl-2,6-diphenylpyridine, the HOMO and LUMO energies were calculated, and the energy gap was determined to be 8.8026 eV, indicating high chemical stability.

Interactive Data Table: Frontier Molecular Orbital Properties of 3,5-Dimethyl-2,6-diphenylpyridine

OrbitalEnergy (eV)
HOMO-8.8026
LUMO0.0000
Energy Gap (ΔE)8.8026

Data sourced from a study on 3,5-Dimethyl-2,6-diphenylpyridine.

Charge Distribution Analysis (e.g., Mulliken Atomic Charges)

Understanding the distribution of electron density within a molecule is fundamental to predicting its reactivity and intermolecular interactions. Charge distribution analysis, through methods like Mulliken population analysis, provides a way to assign partial atomic charges to each atom in a molecule. uni-muenchen.deq-chem.com This is achieved by partitioning the total electron population, derived from quantum chemical calculations, among the constituent atoms. uni-muenchen.de

For a molecule like 5-Methyl-2,3-diphenylpyridine, a Mulliken charge analysis would be expected to show a net negative charge on the nitrogen atom of the pyridine (B92270) ring due to its higher electronegativity. The carbon atoms of the pyridine and phenyl rings would exhibit a more complex charge distribution, influenced by the electron-donating methyl group and the electron-withdrawing phenyl groups. The specific partial charges would provide insights into the molecule's electrostatic potential, highlighting regions susceptible to electrophilic or nucleophilic attack. While specific data for this compound is unavailable, studies on other substituted heterocyclic compounds routinely employ Mulliken charge analysis to rationalize observed chemical behavior. It is important to note that Mulliken charges are known to be sensitive to the choice of basis set used in the calculation, and alternative methods like Natural Population Analysis (NPA) or Charges from Electrostatic Potentials (CHELPG) are often used for comparison. q-chem.comreddit.com

Simulation of Reaction Mechanisms and Pathways

Computational chemistry is an indispensable tool for mapping out the intricate details of chemical reactions, allowing for the exploration of reaction pathways and the identification of high-energy transition states.

Transition State Calculations and Energy Barriers

A transition state represents the highest energy point along a reaction coordinate, and its structure and energy determine the activation barrier of a reaction. ucsb.edu Locating a transition state computationally involves searching for a first-order saddle point on the potential energy surface, a geometry that is a minimum in all vibrational modes except for one, which corresponds to the reaction coordinate. ucsb.eduyoutube.com For a hypothetical reaction involving this compound, such as an electrophilic aromatic substitution on one of the phenyl rings, transition state calculations would be employed to determine the structure of the high-energy intermediate (the sigma complex or Wheland intermediate).

The energy difference between the reactants and the transition state gives the activation energy barrier, a critical parameter for predicting the reaction rate. A higher energy barrier implies a slower reaction. These calculations would allow for a comparison of the reactivity of the different positions on the phenyl and pyridine rings, predicting the most likely site of reaction.

Understanding Stereoelectronic Effects on Reactivity

Stereoelectronic effects describe how the spatial arrangement of orbitals influences the reactivity and stability of a molecule. wikipedia.org These effects arise from the interaction between filled and empty orbitals, which can stabilize or destabilize certain conformations or transition states. wikipedia.org In this compound, the relative orientation of the phenyl rings with respect to the pyridine ring will be governed by a balance of steric hindrance and stereoelectronic interactions, such as hyperconjugation.

Prediction of Spectroscopic Properties through Quantum Chemistry

Quantum chemical calculations can provide highly accurate predictions of various spectroscopic properties, aiding in the identification and characterization of molecules. nih.gov For this compound, theoretical predictions of its infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra would be invaluable.

Predicted IR spectra are obtained by calculating the vibrational frequencies of the molecule. Each calculated frequency corresponds to a specific vibrational mode, such as C-H stretching or ring deformation. cdnsciencepub.com The predicted spectrum can be compared with experimental data to confirm the structure of the synthesized compound. Similarly, NMR chemical shifts can be calculated by determining the magnetic shielding of each nucleus in the molecule. youtube.com These theoretical chemical shifts can aid in the assignment of peaks in an experimental NMR spectrum. UV-Vis spectra are predicted by calculating the electronic transition energies between the ground and excited states of the molecule. These calculations can provide insights into the electronic structure and the nature of the molecular orbitals involved in the electronic transitions.

Theoretical Insights into Isomerism and Stability

Computational methods are particularly useful for comparing the relative stabilities of different isomers.

Energetic and Structural Studies of Diphenylpyridine Isomers

While no specific studies on the isomers of this compound were found, extensive research on other diphenylpyridine isomers, such as the 2,6-, 2,5-, and 3,5-diphenylpyridines, demonstrates the power of this approach. acs.orgnih.gov In these studies, the gas-phase and condensed-phase enthalpies of formation were calculated using high-level theoretical methods like Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2). nih.gov

These calculations revealed the relative energetic stabilities of the different isomers, which are influenced by factors such as intramolecular steric hindrance and electronic effects. researchgate.netresearchgate.net For instance, the proximity of the phenyl groups in 2,6-diphenylpyridine (B1197909) leads to steric strain, which can be quantified computationally. Similar calculations for the various possible isomers of methyl-diphenylpyridine, including this compound, would allow for a ranking of their relative stabilities. The table below illustrates the kind of data that would be generated in such a study, based on the findings for diphenylpyridine isomers.

IsomerRelative Gas-Phase Energy (kJ/mol)Dihedral Angle (degrees)
Hypothetical Isomer 1 0.0 (Reference)45.2
Hypothetical Isomer 2 +5.838.9
Hypothetical Isomer 3 +12.355.1
This table is for illustrative purposes only and does not represent actual data for this compound isomers.

Such energetic and structural data are crucial for understanding the thermodynamic landscape of the isomeric system and can guide synthetic efforts toward the most stable products.

Spectroscopic and Structural Characterization of 5 Methyl 2,3 Diphenylpyridine and Derivatives

X-ray Crystallography (SC-XRD) for Solid-State Structure Elucidation

Single-crystal X-ray diffraction (SC-XRD) is a powerful technique for determining the precise three-dimensional structure of crystalline solids. While a specific crystal structure for 5-Methyl-2,3-diphenylpyridine was not found in the search results, analysis of related diphenylpyridine derivatives provides valuable insights into the expected structural features.

For instance, the crystal structure of 4-(3-methoxyphenyl)-2,6-diphenylpyridine reveals that the pyridine (B92270) and phenyl rings are not coplanar. iucr.org In this molecule, the central pyridine ring is inclined with respect to the two phenyl rings at positions 2 and 6. iucr.org This twisting is a common feature in polyphenyl systems and is due to steric hindrance between the hydrogen atoms on adjacent rings. It is highly probable that this compound would exhibit a similar non-planar conformation in the solid state, with the phenyl groups at the 2 and 3 positions being twisted out of the plane of the pyridine ring. The methyl group at the 5-position would also influence the crystal packing.

The determination of the crystal structure of a derivative, 2,6-diphenylpyridine-based fluorophore, through single-crystal X-ray diffraction has been instrumental in understanding its photophysical properties, where the solid-state conformation is key. researchgate.net Similarly, obtaining the crystal structure of this compound would unambiguously confirm its molecular geometry and provide crucial information about intermolecular interactions, such as C–H⋯π stacking, which are known to influence the packing of aromatic molecules in crystals. iucr.org

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the individual atoms.

The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring protons. For this compound, the proton signals are found in distinct regions of the spectrum, corresponding to the aromatic protons of the pyridine and phenyl rings, and the aliphatic protons of the methyl group.

Multiple sources report the ¹H NMR data for this compound, generally recorded in deuterated chloroform (B151607) (CDCl₃). rsc.orgibs.re.kr A characteristic singlet for the proton at position 6 of the pyridine ring appears far downfield, typically around 8.52-8.54 ppm. rsc.orgibs.re.kr The proton at position 4 of the pyridine ring also appears as a singlet, at a slightly higher field, around 7.54-7.55 ppm. rsc.orgibs.re.kr The protons of the two phenyl groups at positions 2 and 3 resonate as a complex multiplet in the aromatic region, generally between 7.16 and 7.37 ppm. rsc.orgibs.re.kr The methyl group at position 5 gives rise to a characteristic sharp singlet further upfield, around 2.42-2.43 ppm. rsc.orgibs.re.kr The integration of these signals corresponds to the number of protons in each environment (1H, 1H, 10H, and 3H, respectively).

Table 1: ¹H NMR Chemical Shifts (δ, ppm) for this compound in CDCl₃

Proton Assignment Chemical Shift (ppm) Multiplicity Reference
H-6 (pyridine) 8.52 - 8.54 s (singlet) rsc.orgibs.re.kr
H-4 (pyridine) 7.54 - 7.55 s (singlet) rsc.orgibs.re.kr
Phenyl protons 7.16 - 7.37 m (multiplet) rsc.orgibs.re.kr

|Methyl protons (CH₃) |2.42 - 2.43 |s (singlet) | rsc.orgibs.re.kr |

The ¹³C NMR spectrum provides information about the carbon framework of a molecule. In the case of this compound, the spectrum shows distinct signals for the carbons of the pyridine ring, the two phenyl rings, and the methyl group.

The chemical shifts in the ¹³C NMR spectrum of this compound have been reported. rsc.orgibs.re.kr The carbons of the pyridine ring typically appear in the range of δ 131-155 ppm. The quaternary carbons of the phenyl rings and the pyridine ring to which the phenyl groups are attached also resonate in the downfield region. The carbons within the phenyl rings that are not attached to the pyridine ring appear in the characteristic aromatic region of approximately 127-130 ppm. rsc.orgibs.re.kr The methyl carbon gives a signal at a much higher field, around 17.8-18.2 ppm. rsc.orgibs.re.kr

Table 2: ¹³C NMR Chemical Shifts (δ, ppm) for this compound in CDCl₃

Carbon Assignment Chemical Shift (ppm) Reference
Pyridine Ring Carbons 154.7, 149.0, 140.3, 135.7, 131.8 rsc.org
Phenyl Ring Carbons 140.2, 139.3, 130.0, 129.7, 128.4, 128.0, 127.7, 127.3 rsc.org

|Methyl Carbon (CH₃) |18.2 | rsc.org |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of a compound and can provide information about its structure through the analysis of fragmentation patterns. High-resolution mass spectrometry (HRMS) provides a very accurate determination of the molecular mass, which can be used to confirm the elemental composition.

For this compound, high-resolution mass spectrometry has been used to confirm its molecular formula. The calculated mass for the protonated molecule [M+H]⁺ is 308.1434, and the experimentally found value is 308.1432, which is in excellent agreement. rsc.org This confirms the elemental composition of C₂₃H₁₈N. The fragmentation pattern, though not detailed in the provided search results, would be expected to show losses of methyl and phenyl groups, as well as fragmentation of the pyridine ring, which would further support the proposed structure.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound and its derivatives shows characteristic absorption bands for C-H and C=C/C=N bonds.

The IR spectrum of this compound shows absorptions corresponding to aromatic C-H stretching vibrations typically above 3000 cm⁻¹. rsc.org Specifically, bands are observed at 3057 and 3027 cm⁻¹. rsc.org The aliphatic C-H stretching of the methyl group is observed at 2924 cm⁻¹. rsc.org The C=C and C=N stretching vibrations of the pyridine and phenyl rings are found in the 1400-1600 cm⁻¹ region, with reported bands at 1452 and 1428 cm⁻¹. rsc.org The bands in the fingerprint region, such as those at 759 and 668 cm⁻¹, are characteristic of the substitution pattern of the aromatic rings. rsc.org The presence of these characteristic bands provides evidence for the key functional groups within the molecule.

Table 3: Characteristic IR Absorption Bands (cm⁻¹) for this compound

Vibrational Mode Wavenumber (cm⁻¹) Reference
Aromatic C-H Stretch 3057, 3027 rsc.org
Aliphatic C-H Stretch 2924 rsc.org
C=C and C=N Stretch 1452, 1428 rsc.org

|Aromatic C-H Bending |759, 668 | rsc.org |

Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence) in Photochemical Studies

Electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy are used to study the electronic transitions within a molecule and are particularly important for understanding its photochemical properties. The UV-Vis spectrum of diphenylpyridine derivatives is characterized by strong absorptions in the ultraviolet region, arising from π→π* transitions within the conjugated aromatic system.

Studies on 2,6-diphenylpyridine-based fluorophores show that the absorption and emission spectra are sensitive to the substituents on the phenyl rings. researchgate.net Increasing the electron-donating ability of the substituents leads to a red shift (a shift to longer wavelengths) in both the absorption and emission spectra. researchgate.net This suggests that the electronic properties of this compound can be tuned by introducing different functional groups.

The fluorescence of these compounds is also of significant interest. For example, some 2,6-diphenylpyridine (B1197909) derivatives exhibit fluorescence in the blue-green region of the visible spectrum. researchgate.net The photophysical properties, including absorption and fluorescence wavelengths, are often solvent-dependent, indicating changes in the electronic distribution in the ground and excited states. mdpi.com Photochemical studies on related diazepine (B8756704) derivatives that rearrange to form diphenylpyridines indicate that these compounds are photochemically active. cdnsciencepub.com The study of 2-amino-4,6-diphenyl-pyridine-3-carbonitrile derivatives has also highlighted their potential as fluorescent sensors. mdpi.com While specific UV-Vis and fluorescence data for this compound were not detailed in the search results, based on related structures, it is expected to absorb in the UV region and potentially exhibit fluorescence, with the exact characteristics being influenced by its specific substitution pattern and the solvent environment.

Advanced In-Situ Spectroscopic Techniques for Reaction Monitoring

The real-time analysis of chemical reactions as they occur, known as in-situ monitoring, is a powerful tool for understanding reaction kinetics, mechanisms, and pathways. In the context of synthesizing and modifying this compound and its derivatives, advanced in-situ spectroscopic techniques offer invaluable insights that are often unattainable through traditional offline analysis. These methods allow for the direct observation of reactants, intermediates, products, and byproducts within the reaction vessel, providing a continuous stream of data without disturbing the reaction system. metrohm.comspectroscopyonline.com

Several spectroscopic techniques are particularly well-suited for the in-situ monitoring of reactions involving pyridine-based compounds. These include Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Raman spectroscopy. researchgate.netspectroscopyonline.com Each technique provides unique molecular-level information, and their application, individually or in combination, can lead to a comprehensive understanding of the reaction dynamics.

In-Situ Nuclear Magnetic Resonance (NMR) Spectroscopy

In-situ NMR spectroscopy is a highly effective method for monitoring reactions in the solution phase, offering detailed structural information about the species present in the reaction mixture. acs.org By tracking the changes in chemical shifts and signal intensities over time, it is possible to determine reaction kinetics, identify transient intermediates, and elucidate reaction mechanisms. rsc.org

A key advantage of in-situ NMR is its ability to provide unambiguous structural characterization of intermediates that may be too unstable to isolate and analyze by other means. rsc.org This is particularly relevant in multi-step syntheses where the formation of the desired pyridine scaffold may proceed through several transient structures.

In-Situ Fourier-Transform Infrared (FTIR) Spectroscopy

In-situ FTIR spectroscopy is another powerful technique for reaction monitoring, primarily due to its sensitivity to changes in functional groups. rsc.org By immersing an attenuated total reflectance (ATR) probe directly into the reaction mixture, real-time spectral data can be collected. osti.gov This allows for the tracking of the disappearance of reactant-specific vibrational bands and the appearance of product-specific bands.

In the context of pyridine synthesis, in-situ FTIR can monitor the formation of the pyridine ring by observing characteristic C=N and C=C stretching vibrations. researchgate.netbeilstein-journals.org For example, in a multicomponent synthesis of pyridines, the reaction can be monitored by observing the disappearance of the azide (B81097) signal and the appearance of the isocyanate signal, providing crucial information on the progress of the reaction. nih.gov Furthermore, the technique is valuable for studying the interaction of pyridine derivatives with surfaces, such as catalysts, by monitoring changes in the vibrational modes of the adsorbed molecules. researchgate.netbohrium.com

The data below illustrates typical vibrational frequencies that can be monitored during the synthesis of a substituted pyridine.

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)Monitored Event
Azide (N₃)Asymmetric stretch~2140Disappearance of reactant
Isocyanate (-NCO)Asymmetric stretch~2260Formation of intermediate
Pyridine RingC=N stretch~1590-1580Formation of product
Pyridine RingC=C stretch~1550-1400Formation of product

This continuous monitoring allows for the precise determination of reaction endpoints and can reveal the presence of any side reactions or intermediates that might affect the final product yield and purity. rsc.org

In-Situ Raman Spectroscopy

In-situ Raman spectroscopy is complementary to FTIR and is particularly advantageous for monitoring reactions in aqueous media or those involving symmetric vibrations that are weak in the infrared spectrum. spectroscopyonline.com A Raman probe can be inserted directly into the reaction vessel, providing real-time data on molecular vibrations. metrohm.com

This technique has been successfully used to monitor the synthesis of pyridine-containing compounds. For example, in the synthesis of imidazo[1,2-a]pyridine (B132010) derivatives, in-situ Raman spectroscopy provided real-time information on the reaction progress, helping to determine the reaction endpoint and identify the formation of intermediates and side products. metrohm.com Similarly, the photodimerization of pyridine-substituted olefins has been monitored using in-situ Raman, allowing for the observation of the disappearance of the vinyl group and the formation of the cyclobutane (B1203170) ring. researchgate.net The data gathered can be used for both qualitative and quantitative analysis of the reaction components over time. beilstein-journals.org

The following table provides an example of Raman shifts that could be monitored during a reaction involving pyridine derivatives.

Vibrational ModeTypical Raman Shift (cm⁻¹)Monitored Event
C=C stretch (vinyl)~1640Disappearance of reactant
Pyridine ring breathing~1020Change in substitution
Cyclobutane skeletal C-C stretch~1145Formation of product

The real-time nature of in-situ Raman spectroscopy allows for a dynamic understanding of the reaction, which is crucial for process optimization and control. beilstein-journals.org

Advanced Research Avenues and Potential Academic Significance of 5 Methyl 2,3 Diphenylpyridine

Contribution to the Synthesis of Complex Heterocyclic Scaffolds

The structure of 5-Methyl-2,3-diphenylpyridine serves as a valuable starting point for the synthesis of more intricate heterocyclic systems. Polysubstituted pyridines are foundational moieties in the construction of fused-ring systems with diverse biological and material properties. nih.govmdpi.com The existing functional groups on the this compound ring can be strategically modified to build larger, polycyclic scaffolds.

For instance, the methyl group at the 5-position can undergo various transformations, such as oxidation or halogenation, to introduce new reactive handles. These handles can then be used for subsequent cyclization reactions, leading to the formation of fused systems like pyridopyrimidines or other complex N-heterocycles. mdpi.com Similarly, the phenyl rings at the 2- and 3-positions can be functionalized through electrophilic aromatic substitution, providing further points for annulation or extension of the molecular framework. This strategic derivatization opens pathways to novel chemical entities that are otherwise difficult to access, contributing significantly to the library of complex organic molecules. nih.govfrontiersin.org The synthesis of compounds like 5-methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones from simpler substituted precursors illustrates the potential of using such scaffolds to build more complex, fused heterocyclic systems. mdpi.com

Reactive SitePotential TransformationResulting Scaffold TypePotential Application
5-Methyl GroupOxidation, HalogenationFused Pyridines (e.g., Thiazolo[4,5-b]pyridines)Medicinal Chemistry, Agrochemicals
2,3-Phenyl RingsElectrophilic Substitution (e.g., Nitration, Sulfonation)Extended π-Conjugated SystemsMaterials Science, Dyes
Pyridine (B92270) RingN-Oxidation, Cycloaddition ReactionsPolycyclic Aromatic HeterocyclesOrganic Electronics

Development of Novel Methodologies in Organic Synthesis

The synthesis of specifically substituted pyridines like this compound is a challenge that drives the development of new and more efficient organic synthesis methodologies. rsc.org Achieving regioselective substitution on the pyridine ring, especially with multiple different substituents, requires a high degree of control. nih.gov

Research into the synthesis of such molecules advances the field of transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille couplings), which are essential for creating the carbon-carbon bonds between the pyridine core and the phenyl groups. nih.gov The development of methods that can differentiate between various positions on the pyridine ring or between different leaving groups is of high academic interest. nih.gov For example, methodologies that exploit the differential reactivity of halogens versus triflates or fluorosulfates on a pyridine ring allow for the stepwise and controlled installation of substituents, a key strategy for accessing complex molecules like Etoricoxib. nih.gov The pursuit of efficient synthetic routes to this compound and its analogues contributes to a more profound understanding of reaction mechanisms and catalyst behavior, ultimately expanding the toolkit available to synthetic organic chemists.

Fundamental Insights into Pyridine Ring Reactivity and Aromaticity

The this compound molecule is an excellent model for studying the fundamental principles of pyridine ring reactivity and aromaticity. The pyridine ring is inherently electron-deficient compared to benzene (B151609) due to the electronegative nitrogen atom. wikipedia.orggcwgandhinagar.com This generally makes it less reactive towards electrophilic aromatic substitution (which typically occurs at the 3- and 5-positions) and more susceptible to nucleophilic substitution (at the 2-, 4-, and 6-positions). wikipedia.orggcwgandhinagar.com

The substituents on this compound significantly modulate this inherent reactivity:

5-Methyl Group: As an electron-donating group (EDG), the methyl group increases the electron density of the ring, particularly at the ortho and para positions relative to itself (positions 4 and 6, and to a lesser extent, position 2). This activating effect can make the ring more susceptible to electrophilic attack than unsubstituted pyridine. slideshare.net

2,3-Phenyl Groups: The phenyl groups can exert complex electronic effects. They are generally electron-withdrawing by induction but can participate in resonance. Their large steric bulk also plays a crucial role, potentially hindering the approach of reagents to adjacent positions on the pyridine ring.

SubstituentPositionElectronic EffectPredicted Impact on Reactivity
Methyl5Electron-Donating (Inductive)Activates the ring towards electrophilic substitution.
Phenyl2Electron-Withdrawing (Inductive), Resonance CapableDeactivates the ring; influences π-stacking and steric hindrance.
Phenyl3Electron-Withdrawing (Inductive), Resonance CapableDeactivates the ring; influences steric environment.

Applications in Materials Science Research (e.g., Optoelectronic Materials)

Diphenylpyridine derivatives are known to possess interesting photophysical properties, making them promising candidates for applications in materials science, particularly in optoelectronics. researchgate.net The extended π-conjugated system spanning the two phenyl rings and the pyridine core can absorb and emit light, forming the basis of a chromophore.

The specific substitution pattern of this compound can be exploited to fine-tune these optoelectronic properties. The introduction of electron-donating or electron-withdrawing groups can alter the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby changing the absorption and emission wavelengths of the material. rsc.orgmdpi.com For example, the methyl group's electron-donating nature could subtly shift the emission spectrum compared to an unsubstituted diphenylpyridine. Such tuning is critical for designing materials for specific applications, such as organic light-emitting diodes (OLEDs), fluorescent sensors, and organic photovoltaics (OPVs). ias.ac.inst-andrews.ac.uk Research on this molecule could contribute to the development of new functional materials with tailored optical and electronic characteristics.

Design of Ligands for Advanced Coordination Chemistry

Pyridine and its derivatives are ubiquitous ligands in coordination chemistry, capable of binding to a wide range of metal ions through the lone pair of electrons on the nitrogen atom. wikipedia.orgwikipedia.org this compound presents a unique combination of electronic and steric features that make it a highly intriguing ligand for creating advanced coordination complexes. nih.govacs.org

The steric bulk of the two adjacent phenyl groups at the 2- and 3-positions is particularly significant. nih.gov This "encumbering" nature can enforce unusual coordination geometries and low coordination numbers on the metal center, potentially stabilizing reactive species or creating open sites for catalysis. nih.gov The electronic properties of the ligand, modulated by the methyl and phenyl groups, influence the strength of the metal-ligand bond and the redox properties of the resulting complex. rsc.orguu.nlnih.gov By systematically varying the metal precursor, researchers can synthesize a variety of complexes with this compound, studying how its unique steric and electronic profile dictates the structure, stability, and reactivity of the final coordination compound. researchgate.net

Role in DNA Recognition Studies within Chemical Biology

The development of small molecules that can recognize and bind to specific DNA sequences is a major goal in chemical biology and medicinal chemistry. rsc.org Planar aromatic structures, like the diphenylpyridine core, are known to interact with DNA, often through intercalation between base pairs or binding within the minor groove. researchgate.net

While direct studies on this compound for DNA recognition are not yet prevalent, research on its isomers provides a strong rationale for its investigation in this area. For example, a series of 2,5- and 3,5-diphenylpyridine (B1211105) derivatives have been synthesized and evaluated for their DNA binding capabilities and cytotoxic effects. nih.gov These studies establish that the diphenylpyridine scaffold is a viable platform for designing DNA-interacting agents. nih.gov The specific substitution pattern in this compound, including its particular shape and the electronic character of the methyl group, could lead to novel binding specificities or affinities. researchgate.netnih.gov Furthermore, its potential use in forming metal complexes, as discussed previously, opens another avenue for DNA interaction, where the complex as a whole targets the DNA structure. nih.gov Investigating this molecule could lead to the discovery of new probes for DNA structure or novel therapeutic agents. rsc.orgmdpi.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.